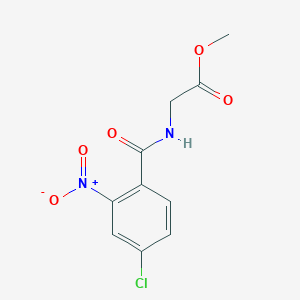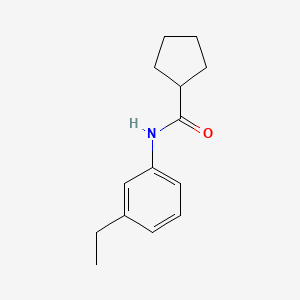
2-cyclohexyl-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(4-fluorophenyl)acetamide, also known as CX-614, is a synthetic compound that belongs to the family of ampakines. Ampakines are a class of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating the transmission of excitatory signals between neurons. CX-614 is a promising compound that has shown potential in improving cognitive function and memory in animal studies, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
2-cyclohexyl-N-(4-fluorophenyl)acetamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for regulating the transmission of excitatory signals between neurons. By enhancing the activity of these receptors, 2-cyclohexyl-N-(4-fluorophenyl)acetamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-fluorophenyl)acetamide has been shown to increase the release of glutamate, a neurotransmitter that plays a key role in cognitive function and memory. In addition, 2-cyclohexyl-N-(4-fluorophenyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. These effects suggest that 2-cyclohexyl-N-(4-fluorophenyl)acetamide may have neuroprotective properties and could potentially be used to treat neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclohexyl-N-(4-fluorophenyl)acetamide is that it has been extensively studied in animal models and has shown promising results in improving cognitive function and memory. However, one limitation of 2-cyclohexyl-N-(4-fluorophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-N-(4-fluorophenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to further elucidate its mechanism of action and develop targeted therapies based on this understanding. Additionally, there is a need for clinical trials to determine the safety and efficacy of 2-cyclohexyl-N-(4-fluorophenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(4-fluorophenyl)acetamide involves the reaction of cyclohexylamine with 4-fluoroacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then purified by recrystallization to obtain 2-cyclohexyl-N-(4-fluorophenyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(4-fluorophenyl)acetamide has been extensively studied in animal models and has shown promising results in improving cognitive function and memory. In a study conducted on rats, 2-cyclohexyl-N-(4-fluorophenyl)acetamide was found to improve spatial memory and learning ability. Another study found that 2-cyclohexyl-N-(4-fluorophenyl)acetamide improved memory retention in mice. These findings suggest that 2-cyclohexyl-N-(4-fluorophenyl)acetamide has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUOGMCWRZXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)


![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)

